6-(Benzo-[b]-thiophen-3-yl)-2-mercapto-4-(trifluoromethyl)pyrimidine
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Overview
Description
6-(Benzo-[b]-thiophen-3-yl)-2-mercapto-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a benzo[b]thiophene group, a mercapto group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzo-[b]-thiophen-3-yl)-2-mercapto-4-(trifluoromethyl)pyrimidine typically involves multi-step reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe mercapto and trifluoromethyl groups are then introduced via substitution reactions using suitable reagents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the reaction progress and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-(Benzo-[b]-thiophen-3-yl)-2-mercapto-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the trifluoromethyl position .
Scientific Research Applications
6-(Benzo-[b]-thiophen-3-yl)-2-mercapto-4-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 6-(Benzo-[b]-thiophen-3-yl)-2-mercapto-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 6-(Benzo-[b]-thiophen-3-yl)-2-mercapto-4-methylpyrimidine
- 6-(Benzo-[b]-thiophen-3-yl)-2-mercapto-4-chloropyrimidine
- 6-(Benzo-[b]-thiophen-3-yl)-2-mercapto-4-phenylpyrimidine
Uniqueness
Compared to similar compounds, 6-(Benzo-[b]-thiophen-3-yl)-2-mercapto-4-(trifluoromethyl)pyrimidine is unique due to the presence of the trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it more effective in various applications .
Properties
Molecular Formula |
C13H7F3N2S2 |
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Molecular Weight |
312.3 g/mol |
IUPAC Name |
4-(1-benzothiophen-3-yl)-6-(trifluoromethyl)-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C13H7F3N2S2/c14-13(15,16)11-5-9(17-12(19)18-11)8-6-20-10-4-2-1-3-7(8)10/h1-6H,(H,17,18,19) |
InChI Key |
IKTJSNKXCLGMOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C3=NC(=S)NC(=C3)C(F)(F)F |
Origin of Product |
United States |
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